molecular formula C15H11NO B14647542 6-(Isoquinolin-1(2H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 56268-57-6

6-(Isoquinolin-1(2H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14647542
CAS No.: 56268-57-6
M. Wt: 221.25 g/mol
InChI Key: WXAWFBWPWZKVHA-UHFFFAOYSA-N
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Description

Phenol, 2-(1-isoquinolinyl)- is an organic compound that features a phenol group attached to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1-isoquinolinyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of isoquinoline with phenol under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide . Another approach involves the use of transition metal catalysts to facilitate the coupling of isoquinoline derivatives with phenol .

Industrial Production Methods

Industrial production of Phenol, 2-(1-isoquinolinyl)- may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-isoquinolinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro, bromo, and sulfonyl derivatives of Phenol, 2-(1-isoquinolinyl)-.

Comparison with Similar Compounds

Phenol, 2-(1-isoquinolinyl)- can be compared with other phenol derivatives and isoquinoline compounds:

Conclusion

Phenol, 2-(1-isoquinolinyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable subject of study in organic chemistry, biology, and materials science.

Properties

CAS No.

56268-57-6

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-isoquinolin-1-ylphenol

InChI

InChI=1S/C15H11NO/c17-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-10,17H

InChI Key

WXAWFBWPWZKVHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3O

Origin of Product

United States

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